molecular formula C18H26N2O4S B2593118 N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034386-63-3

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No.: B2593118
CAS No.: 2034386-63-3
M. Wt: 366.48
InChI Key: JPOPDHBCQPBPAO-UHFFFAOYSA-N
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Description

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound that features a cyclopropylmethoxy group, a pyrrolidinyl group, and a benzenesulfonamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol in the presence of a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.

    Cyclopropylmethoxy derivatives: These compounds often exhibit unique reactivity due to the strained cyclopropyl ring.

    Pyrrolidine derivatives: Known for their biological activity and use in pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-3-2-4-17(11-14)25(22,23)19-9-7-18(21)20-10-8-16(12-20)24-13-15-5-6-15/h2-4,11,15-16,19H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOPDHBCQPBPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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